molecular formula C12H21NO5S B2772906 2-(((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)amino)-2-oxoethyl acetate CAS No. 2320957-24-0

2-(((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)amino)-2-oxoethyl acetate

Cat. No. B2772906
CAS RN: 2320957-24-0
M. Wt: 291.36
InChI Key: JLHKLPNTUGPQQL-UHFFFAOYSA-N
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Description

The compound “N-{[4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl]methyl}-2,3,4-trimethoxybenzamide” has a molecular formula of C18H27NO6S and an average mass of 385.475 Da . Another related compound “N-{[4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl]methyl}cyclopropanesulfonamide” has a molecular formula of C11H21NO4S2 and an average mass of 295.419 Da .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For example, the molecular formula of “N-{[4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl]methyl}-2,3,4-trimethoxybenzamide” is C18H27NO6S .

Scientific Research Applications

Peptide Coupling in Aqueous Media

Research highlights the use of Oxyma derivatives, which share functional similarities with the query compound, in enhancing peptide coupling reactions in water. Notably, these additives enable the synthesis of short to oligopeptides without significant racemization, showcasing their potential in facilitating amide bond formation under environmentally benign conditions. The removal of reagents through simple aqueous workup underscores the compound's utility in green chemistry applications (Wang, Kurosu, & Wang, 2012).

Heterocyclic Synthesis

The compound's framework is instrumental in the regio- and diastereoselective synthesis of thienothiopyrans, a class of heterocycles with potential pharmaceutical applications. This synthesis pathway, facilitated by L-proline catalysis, highlights the compound's role in constructing complex molecular architectures that incorporate multiple stereocenters in a single operation, thereby contributing to the diversity of accessible heterocyclic compounds (Indumathi, Perumal, & Menéndez, 2010).

Organic Synthesis and Drug Intermediates

Another study explores the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, an intermediate that could be derived from a compound structurally related to the query. This work not only demonstrates the compound's potential as a building block in organic synthesis but also emphasizes its educational value in enhancing students' interest in scientific research and experimental skills, thereby bridging academic learning with practical research applications (Min, 2015).

Selective Esterifications in Aqueous Solvents

The utility of Oxyma derivatives, closely related to the compound of interest, extends to selective esterifications of primary alcohols in the presence of water. This application is particularly noteworthy for its implications in synthetic efficiency and environmental sustainability, offering a method for conducting esterifications in mixed aqueous media with high selectivity and ease of product purification (Wang, Aleiwi, Wang, & Kurosu, 2012).

properties

IUPAC Name

[2-[[4-(2-hydroxyethoxy)thian-4-yl]methylamino]-2-oxoethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5S/c1-10(15)17-8-11(16)13-9-12(18-5-4-14)2-6-19-7-3-12/h14H,2-9H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHKLPNTUGPQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NCC1(CCSCC1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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